Enzymatic Affinity (Ki) Against Human NNMT: A Head-to-Head Comparison with Close Analogs
Compound 5g exhibits a binding affinity (Ki) of 140 nM against full-length recombinant human NNMT. This places it in a moderate potency range within its own chemical series, being 15.7-fold less potent than the lead analog Compound 5m (Ki ~8.9 nM inferred from IC50 of 30 nM) but 15.7-fold more potent than Compound 5i (Ki = 2200 nM) [1].
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 140 nM |
| Comparator Or Baseline | Compound 5m: Ki ~8.9 nM; Compound 5i: Ki = 2200 nM |
| Quantified Difference | 15.7-fold less potent than Compound 5m; 15.7-fold more potent than Compound 5i |
| Conditions | Full-length recombinant human NNMT expressed in E. coli BL21(DE3) cells, measured by fluorescence polarization competition assay. |
Why This Matters
This specific Ki value allows researchers to select an inhibitor with a defined window of potency, avoiding the potential for complete target saturation or off-target effects that might occur with picomolar inhibitors, while still providing sufficient activity for cellular assays.
- [1] BindingDB. (2024). Affinity Data: Ki=140 nM for BDBM50627712 (US20250017936, Compound 5g). Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50627712 View Source
